
N-(4-((4-Ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)phenyl)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-((4-Ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)phenyl)ethanamide” is a chemical compound with the molecular formula C14H14N2O2S2 and a molecular weight of 306.408 . It belongs to a group of compounds known as thiadiazoles, thioamides, and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines . These compounds are known for their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “N-(4-((4-Ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)phenyl)ethanamide” is established based on its spectral data . Further analysis of its crystal, electronic, and optical properties reveals that it has a transition dipole moment (TDM) of 4.78 Debye .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-((4-Ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)phenyl)ethanamide” include its melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Antiallergy Activity
N-(4-((4-Ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)phenyl)ethanamide and its derivatives have been explored for their antiallergy activity. In a study by Hargrave, Hess, and Oliver (1983), N-(4-substituted-thiazolyl)oxamic acid derivatives, which share structural similarities with the compound , demonstrated significant antiallergy activity in the rat PCA model. These compounds showed potential as orally active antiallergy agents, outperforming disodium cromoglycate in certain aspects (Hargrave, Hess, & Oliver, 1983).
Anticancer Evaluation
The compound's derivatives have also been investigated for their anticancer properties. A study by Ravinaik et al. (2021) synthesized and evaluated a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Trypanocidal and Anticancer Activity
In a 2019 study, Holota et al. synthesized novel derivatives of the compound, which showed significant trypanocidal and anticancer activities. The derivatives inhibited the growth of Trypanosoma brucei species and demonstrated inhibition against human tumor cell lines, suggesting their dual therapeutic potential (Holota et al., 2019).
Pesticidal Activity
Research by Eliazyan et al. (2013) on derivatives of the compound revealed pesticidal properties. Some synthesized compounds displayed growth stimulant and fungicidal activity, broadening the compound's potential applications in agriculture (Eliazyan et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-16-13(18)12(20-14(16)19)8-10-4-6-11(7-5-10)15-9(2)17/h4-8H,3H2,1-2H3,(H,15,17)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPZNWZEEGDQIV-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)NC(=O)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)NC(=O)C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

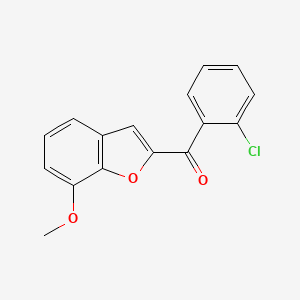
![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)
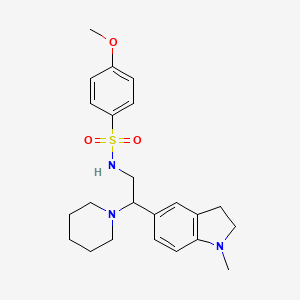
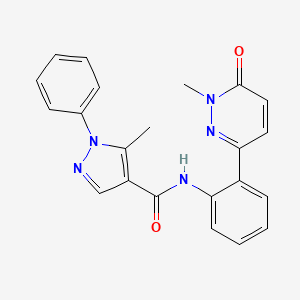
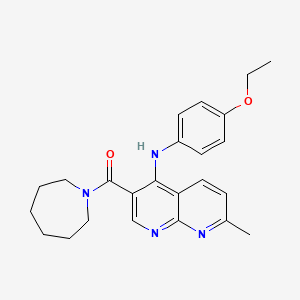
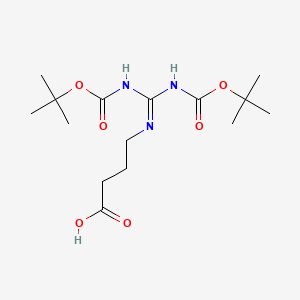

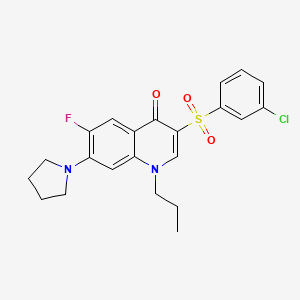

![N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842634.png)
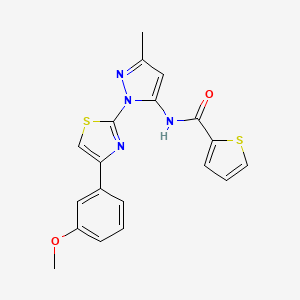
![2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2842636.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2842637.png)
![2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2842638.png)